molecular formula C19H28N6O7 B146042 Arginyl-tyrosyl-aspartic acid CAS No. 130022-72-9

Arginyl-tyrosyl-aspartic acid

Cat. No. B146042
CAS RN: 130022-72-9
M. Wt: 452.5 g/mol
InChI Key: AOJYORNRFWWEIV-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arginyl-tyrosyl-aspartic acid (RYD) is a tripeptide composed of three amino acids, arginine, tyrosine, and aspartic acid. It is a small peptide sequence that has been a subject of scientific research for its potential applications in various fields.

Mechanism of Action

Arginyl-tyrosyl-aspartic acid works by binding to integrins, a family of cell surface receptors that play a crucial role in cell adhesion and migration. By binding to integrins, Arginyl-tyrosyl-aspartic acid promotes cell adhesion and migration, allowing for the formation of new tissues or the delivery of drugs to specific cells or tissues.
Biochemical and Physiological Effects:
Arginyl-tyrosyl-aspartic acid has been shown to have several biochemical and physiological effects, including increased cell adhesion and migration, enhanced drug delivery, and targeted cancer therapy. Arginyl-tyrosyl-aspartic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Arginyl-tyrosyl-aspartic acid in lab experiments is its specificity for integrins, allowing for targeted delivery of drugs or other molecules to specific cells or tissues. However, Arginyl-tyrosyl-aspartic acid can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of Arginyl-tyrosyl-aspartic acid may vary depending on the specific cell or tissue type being studied.

Future Directions

There are several future directions for Arginyl-tyrosyl-aspartic acid research, including the development of new drug delivery systems, the use of Arginyl-tyrosyl-aspartic acid in tissue engineering, and the investigation of Arginyl-tyrosyl-aspartic acid's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.
Conclusion:
In conclusion, Arginyl-tyrosyl-aspartic acid is a small peptide sequence that has been extensively studied for its potential applications in various fields. Its ability to promote cell adhesion and migration, enhance drug delivery, and target cancer cells makes it a promising candidate for future research. However, further investigation is needed to fully understand the mechanism of action of Arginyl-tyrosyl-aspartic acid and its effects on different cell and tissue types.

Scientific Research Applications

Arginyl-tyrosyl-aspartic acid has been extensively studied for its potential applications in various fields, including cell adhesion, tissue engineering, drug delivery, and cancer therapy. Arginyl-tyrosyl-aspartic acid has been shown to promote cell adhesion and migration, making it a promising candidate for tissue engineering applications. It has also been used as a targeting ligand for drug delivery systems, allowing for targeted delivery of drugs to specific cells or tissues. In cancer therapy, Arginyl-tyrosyl-aspartic acid has been used as a component of targeted therapies, allowing for the delivery of anticancer drugs directly to cancer cells.

properties

CAS RN

130022-72-9

Product Name

Arginyl-tyrosyl-aspartic acid

Molecular Formula

C19H28N6O7

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C19H28N6O7/c20-12(2-1-7-23-19(21)22)16(29)24-13(8-10-3-5-11(26)6-4-10)17(30)25-14(18(31)32)9-15(27)28/h3-6,12-14,26H,1-2,7-9,20H2,(H,24,29)(H,25,30)(H,27,28)(H,31,32)(H4,21,22,23)/t12-,13-,14-/m0/s1

InChI Key

AOJYORNRFWWEIV-IHRRRGAJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Other CAS RN

130022-72-9

sequence

RYD

synonyms

Arg-Tyr-Asp
arginyl-tyrosyl-aspartic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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